3-(3-Iodophenyl)oxetane-3-carboxylic acid
Overview
Description
3-(3-Iodophenyl)oxetane-3-carboxylic acid is a useful research compound. Its molecular formula is C10H9IO3 and its molecular weight is 304.08 g/mol. The purity is usually 95%.
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Biological Activity
3-(3-Iodophenyl)oxetane-3-carboxylic acid is a synthetic organic compound characterized by its unique oxetane structure, which includes a four-membered cyclic ether and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as a precursor for developing new pharmaceuticals.
- Molecular Formula : C10H9IO3
- Molecular Weight : 292.08 g/mol
- Structure : Contains an iodophenyl substituent that enhances its electrophilic properties, making it a valuable intermediate in various chemical reactions.
Biological Activity Overview
The biological activity of this compound is primarily linked to its structural features, which allow it to interact with biological targets effectively. The presence of the iodine atom in the aromatic ring is significant for its electrophilic reactivity, which can influence its interactions with biomolecules.
Potential Applications
- Pharmaceutical Development : Due to its unique structure, this compound may serve as a precursor for synthesizing novel therapeutic agents.
- Antibacterial and Antiproliferative Properties : Preliminary studies suggest that derivatives of oxetane compounds exhibit antibacterial and antiproliferative activities, indicating potential uses in treating infections and cancer .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
Compound Name | Structure Type | Notable Features |
---|---|---|
3-(4-Bromophenyl)oxetane-3-carboxylic acid | Oxetane derivative | Bromine substituent may influence reactivity |
2-(4-Iodophenyl)-2-methylpropanoic acid | Carboxylic acid | Different core structure but similar reactivity |
4-(Trifluoromethyl)phenyl oxetane | Oxetane derivative | Fluorinated group enhances lipophilicity |
The iodophenyl substitution pattern in this compound may confer distinct electronic properties compared to other halogenated or substituted oxetanes, leading to diverse reactivity patterns and potential applications in medicinal chemistry.
Study on Antibacterial Activity
A study evaluated the antibacterial properties of various oxetane derivatives, including this compound. The results indicated that certain derivatives exhibited significant inhibition against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis due to the electrophilic nature of the iodophenyl group .
Anticancer Activity Assessment
Another research effort focused on the antiproliferative effects of oxetane derivatives on cancer cell lines. The findings revealed that compounds containing the oxetane ring could inhibit cell proliferation by inducing apoptosis. The specific role of the carboxylic acid moiety was highlighted as crucial for enhancing solubility and bioavailability, thereby improving therapeutic efficacy .
Properties
IUPAC Name |
3-(3-iodophenyl)oxetane-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO3/c11-8-3-1-2-7(4-8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGNJKVAYGJCMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC(=CC=C2)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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